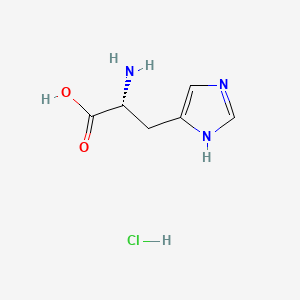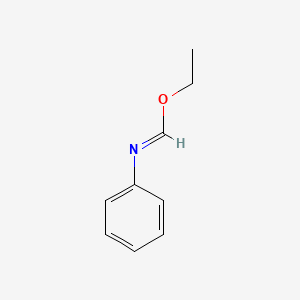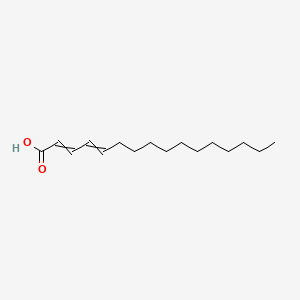
5-(Benzenesulfonyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a chemical compound . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid is C11H8O4S2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
5-(Benzenesulfonyl)thiophene-2-carboxylic acid has been utilized in the synthesis of various compounds with potential biological applications. For instance, 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid and further treated to produce C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Oxidative Cyclization in Synthesis
The compound has been involved in the oxidative cyclization process to synthesize benzocarbazoloquinones, a crucial step in developing various chemical entities (Rajeswaran & Srinivasan, 1994).
In Polysubstituted Benzothiophenes Synthesis
It played a role in the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, which are valuable for their liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).
Antitumor and Antibacterial Applications
Thiophene derivatives of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid have been synthesized for potential use as antitumor and antibacterial agents, showing significant activity in vitro against various human tumor cell lines and bacterial strains (Hafez, Alsalamah, & El-Gazzar, 2017).
In the Synthesis of Polycyclic and Multi-substituted Thiophene Derivatives
The compound has been used in the synthesis of novel polycyclic and multi-substituted thiophene derivatives, showcasing the versatility of this chemical in organic synthesis (Yang & Fang, 2007).
Role in Supramolecular Liquid-Crystalline Complexes
It has also been a starting point for forming novel supramolecular liquid-crystalline complexes, which are crucial in materials science for developing new functional materials (Tso et al., 1998).
Safety And Hazards
properties
IUPAC Name |
5-(benzenesulfonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S2/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPIQZLNXZHTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967791 |
Source


|
| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |
CAS RN |
5324-78-7 |
Source


|
| Record name | MLS002637641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Benzenesulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)








![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)